molecular formula C10H8ClNO3 B8589452 Methyl 2-chloro-4-cyano-5-methoxybenzoate

Methyl 2-chloro-4-cyano-5-methoxybenzoate

Cat. No.: B8589452
M. Wt: 225.63 g/mol
InChI Key: KFUOVBLSDLQJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-cyano-5-methoxybenzoate is a useful research compound. Its molecular formula is C10H8ClNO3 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 2-chloro-4-cyano-5-methoxybenzoate

InChI

InChI=1S/C10H8ClNO3/c1-14-9-4-7(10(13)15-2)8(11)3-6(9)5-12/h3-4H,1-2H3

InChI Key

KFUOVBLSDLQJMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-chloro-4-cyano-5-methoxybenzoic acid (600 mg; 2.84 mmol; 1 eq.) was dissolved in MeOH (12 mL). The solution was cooled down to 0° C. SOCl2 (0.62 mL; 8.51 mmol; 3 eq.) was added dropwise. The reaction mixture was stirred at RT for 24 hours. The reaction mixture was concentrated and the residue was taken up in EtOAc. The organic layer was washed with a saturated aqueous solution of NaHCO3, then brine, dried over MgSO4, concentrated affording the title compound as a yellow solid (0.58 g, 90%). 1H NMR (DMSO-d6, 300 MHz) δ 8.09 (s, 1H), 7.57 (s, 1H), 3.96 (s, 3H), 3.89 (s, 3H). HPLC (Method A) Rt 4.08 min (Purity: 94.3%).
Name
2-chloro-4-cyano-5-methoxybenzoic acid
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

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Name
COc1cc(C(=O)O)c(Cl)cc1C#N
Quantity
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reactant
Reaction Step One
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reactant
Reaction Step One

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